molecular formula C20H11Br2N B8259817 5,9-Dibromo-7H-dibenzo[c,g]carbazole

5,9-Dibromo-7H-dibenzo[c,g]carbazole

Cat. No.: B8259817
M. Wt: 425.1 g/mol
InChI Key: RNLVKXLQPAHSPR-UHFFFAOYSA-N
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Description

5,9-Dibromo-7H-dibenzo[c,g]carbazole is a chemical compound with the molecular formula C20H11Br2N It is a derivative of dibenzo[c,g]carbazole, where two bromine atoms are substituted at the 5 and 9 positions of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Dibromo-7H-dibenzo[c,g]carbazole typically involves the bromination of 7H-dibenzo[c,g]carbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,9-Dibromo-7H-dibenzo[c,g]carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form dibenzo[c,g]carbazole derivatives with different oxidation states.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzo[c,g]carbazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the parent compound .

Scientific Research Applications

5,9-Dibromo-7H-dibenzo[c,g]carbazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,9-Dibromo-7H-dibenzo[c,g]carbazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The bromine atoms enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

9,15-dibromo-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Br2N/c21-15-9-17-19(13-7-3-1-5-11(13)15)20-14-8-4-2-6-12(14)16(22)10-18(20)23-17/h1-10,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLVKXLQPAHSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C4=C(N3)C=C(C5=CC=CC=C54)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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